molecular formula C5H9N3O B15329702 1-(4H-1,2,4-triazol-3-yl)propan-1-ol

1-(4H-1,2,4-triazol-3-yl)propan-1-ol

Cat. No.: B15329702
M. Wt: 127.14 g/mol
InChI Key: FKWGJSLGGBBAQF-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carboxylic acids, followed by cyclization with hydrazines . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperature and pressure conditions. The product is then purified using techniques like crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, ketones, aldehydes, and halogenated derivatives .

Scientific Research Applications

1-(4H-1,2,4-triazol-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4H-1,2,4-triazol-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects . For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
  • 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol
  • 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Uniqueness: 1-(4H-1,2,4-triazol-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-1-ol

InChI

InChI=1S/C5H9N3O/c1-2-4(9)5-6-3-7-8-5/h3-4,9H,2H2,1H3,(H,6,7,8)

InChI Key

FKWGJSLGGBBAQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=NN1)O

Origin of Product

United States

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